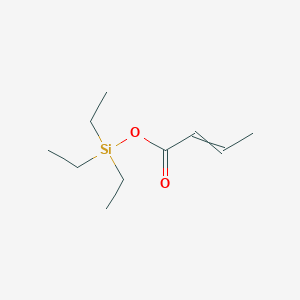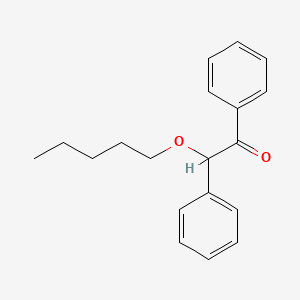![molecular formula C8H8N6S B14713977 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine CAS No. 22409-45-6](/img/structure/B14713977.png)
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is a heterocyclic compound that features both thiazole and pyridine rings The thiazole ring is known for its aromaticity and biological activity, while the pyridine ring is a common scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine typically involves the diazotization of 2,6-diaminopyridine followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the cleavage of the azo bond, yielding the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the azo group can undergo redox reactions, influencing cellular processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. Its azo linkage also adds to its versatility, allowing it to participate in various redox and substitution reactions .
Propriétés
Numéro CAS |
22409-45-6 |
|---|---|
Formule moléculaire |
C8H8N6S |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yldiazenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C8H8N6S/c9-6-2-1-5(7(10)12-6)13-14-8-11-3-4-15-8/h1-4H,(H4,9,10,12) |
Clé InChI |
RHISPOKTCUFEFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1N=NC2=NC=CS2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)



![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
